N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide
Description
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Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-16(2,3)20-13(11-8-24-9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-23-10/h4-6H,7-9H2,1-3H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCSJSJDUPIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structure and Properties
This compound belongs to the thienopyrazole class, characterized by a thieno[3,4-c]pyrazole core and a furan moiety. The molecular formula is CHNO, with a molecular weight of approximately 286.34 g/mol. Its unique structure contributes to its diverse chemical properties and potential applications in various biological contexts.
Antimicrobial Activity
Research indicates that compounds in the thienopyrazole class exhibit antimicrobial properties . This compound has shown effectiveness against various microorganisms, including:
- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
- Fungi : Exhibits antifungal activity against Candida albicans and other fungal strains.
The compound's mechanism involves the inhibition of specific enzymes critical for microbial growth and proliferation, thereby reducing infection rates .
Anticancer Properties
The compound demonstrates promising anticancer activity by targeting cellular signaling pathways involved in cancer progression. Studies suggest that it may inhibit serine/threonine kinases associated with the MAP kinase pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound binds to specific enzymes involved in key biological processes, inhibiting their activity.
- Receptor Modulation : It interacts with cellular receptors to influence signal transduction pathways.
- Cytokine Modulation : The compound may alter cytokine production in macrophages, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against E. coli and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound effectively reduced cell viability in a dose-dependent manner. The IC values were significantly lower compared to conventional chemotherapeutics, highlighting its potential as an alternative treatment option for certain cancers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Thieno[3,4-c]pyrazole + Furan | Effective against E. coli, Candida albicans | Inhibits cell proliferation |
| N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide | Thieno[3,4-c]pyrazole + Nitrobenzamide | Moderate activity against bacteria | Similar anticancer profile |
| N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide | Thieno[3,4-c]pyrazole + Benzofuran | Effective against fungi | Comparable anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
